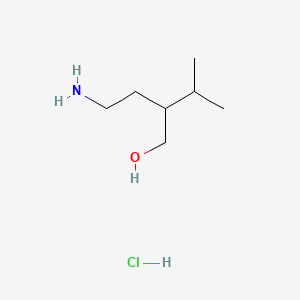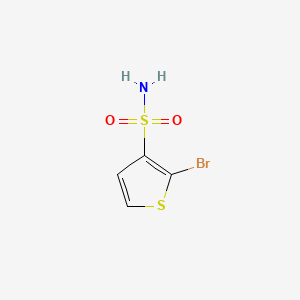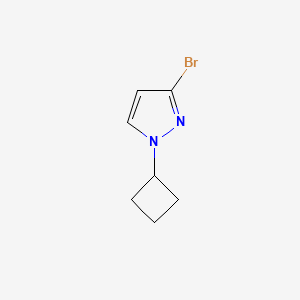
3,5-Bis(bromomethyl)-2,4,6-trimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(bromomethyl)-2,4,6-trimethylphenol is an organic compound characterized by the presence of two bromomethyl groups and three methyl groups attached to a phenol ring. This compound is of significant interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(bromomethyl)-2,4,6-trimethylphenol typically involves the bromination of 2,4,6-trimethylphenol. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(bromomethyl)-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can yield methyl groups or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
3,5-Bis(bromomethyl)-2,4,6-trimethylphenol is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(bromomethyl)-2,4,6-trimethylphenol involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as a building block for more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(bromomethyl)toluene: Similar structure but lacks the hydroxyl group.
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol: Chlorine atoms instead of bromine.
3,5-Bis(bromomethyl)-1,4-oxaselenane: Contains an oxaselenane ring instead of a phenol ring.
Uniqueness
3,5-Bis(bromomethyl)-2,4,6-trimethylphenol is unique due to the presence of both bromomethyl and hydroxyl groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Propiedades
Fórmula molecular |
C11H14Br2O |
|---|---|
Peso molecular |
322.04 g/mol |
Nombre IUPAC |
3,5-bis(bromomethyl)-2,4,6-trimethylphenol |
InChI |
InChI=1S/C11H14Br2O/c1-6-9(4-12)7(2)11(14)8(3)10(6)5-13/h14H,4-5H2,1-3H3 |
Clave InChI |
SVAMWRLVURFKRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1CBr)C)O)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


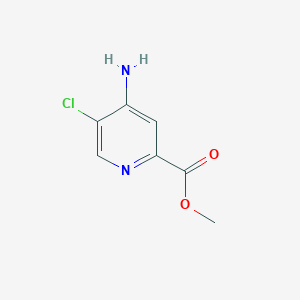
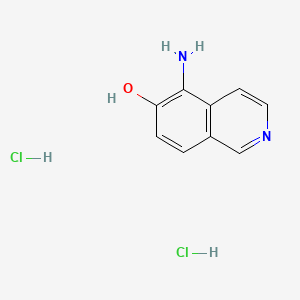
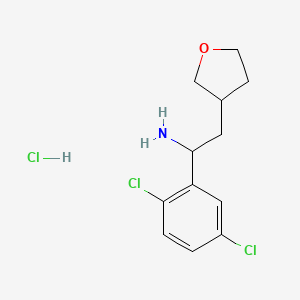
![{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13460520.png)


![5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride](/img/structure/B13460535.png)
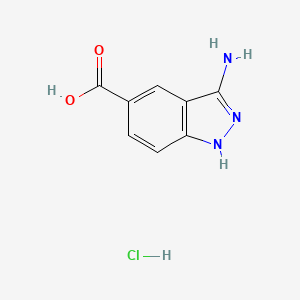
![Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride](/img/structure/B13460556.png)
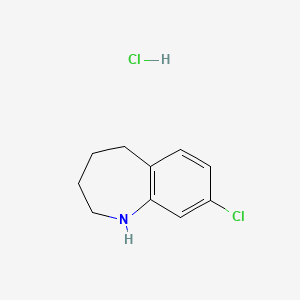
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)
